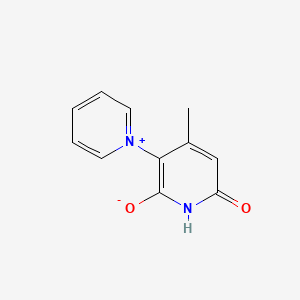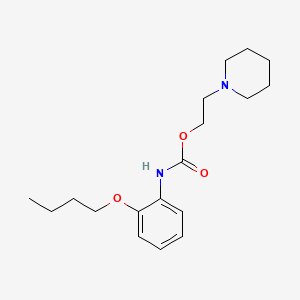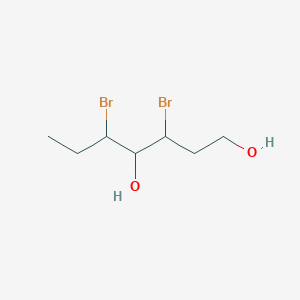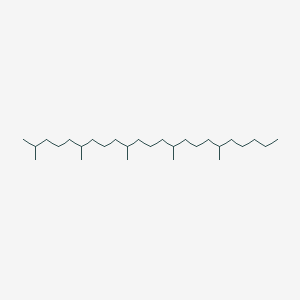
Tricosane, 2,6,10,14,18-pentamethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosane, 2,6,10,14,18-pentamethyl is a hydrocarbon compound with the molecular formula C28H58 and a molecular weight of 394.7601 g/mol It is a branched alkane, characterized by the presence of five methyl groups attached to the tricosane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricosane, 2,6,10,14,18-pentamethyl typically involves the alkylation of a suitable tricosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Tricosane, 2,6,10,14,18-pentamethyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Chlorine or bromine gas in the presence of UV light or a radical initiator.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Tricosane, 2,6,10,14,18-pentamethyl has several scientific research applications, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.
Industry: Utilized as a lubricant additive and in the formulation of specialty waxes and coatings.
Mecanismo De Acción
The mechanism of action of tricosane, 2,6,10,14,18-pentamethyl involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and selectivity, allowing for specific transformations under controlled conditions .
Comparación Con Compuestos Similares
Similar Compounds
Eicosane, 2,6,10,14,18-pentamethyl: A similar branched alkane with a shorter carbon chain (C25H52) and a molecular weight of 352.6804 g/mol.
Tricosane, 2,6,10,14,18,22-hexamethyl: Another branched alkane with an additional methyl group, resulting in a molecular formula of C29H60 and a molecular weight of 408.7867 g/mol.
Uniqueness
Tricosane, 2,6,10,14,18-pentamethyl is unique due to its specific branching pattern and the presence of five methyl groups, which confer distinct physical and chemical properties. Its higher molecular weight and branched structure make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
66519-78-6 |
|---|---|
Fórmula molecular |
C28H58 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
2,6,10,14,18-pentamethyltricosane |
InChI |
InChI=1S/C28H58/c1-8-9-10-16-25(4)18-12-20-27(6)22-14-23-28(7)21-13-19-26(5)17-11-15-24(2)3/h24-28H,8-23H2,1-7H3 |
Clave InChI |
HVOSWHGKDMEVNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


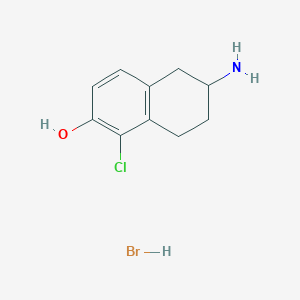
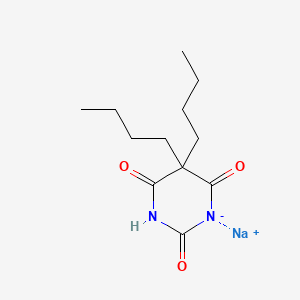

![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
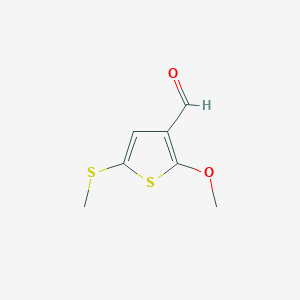
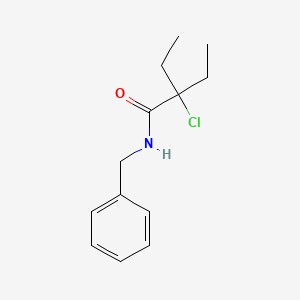

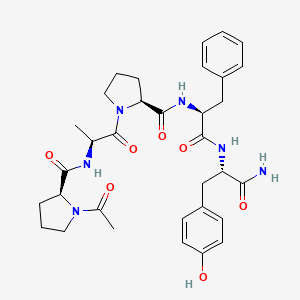
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
